6E-9,10-seco-3,20-Bis-(ethylenedioxy)-pregna-5(10)-6,8-triene

Description

Properties

Molecular Formula |

C25H36O4 |

|---|---|

Molecular Weight |

400.5 g/mol |

IUPAC Name |

7-[(E)-2-[(1S,3aR,7aS)-7a-methyl-1-(2-methyl-1,3-dioxolan-2-yl)-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-8-methyl-1,4-dioxaspiro[4.5]dec-7-ene |

InChI |

InChI=1S/C25H36O4/c1-18-10-12-25(28-15-16-29-25)17-20(18)7-6-19-5-4-11-23(2)21(19)8-9-22(23)24(3)26-13-14-27-24/h5-7,21-22H,4,8-17H2,1-3H3/b7-6+/t21-,22-,23-/m0/s1 |

InChI Key |

QRVCSQLIXYIZPG-YUXHAVNGSA-N |

Isomeric SMILES |

CC1=C(CC2(CC1)OCCO2)/C=C/C3=CCC[C@]4([C@H]3CC[C@@H]4C5(OCCO5)C)C |

Canonical SMILES |

CC1=C(CC2(CC1)OCCO2)C=CC3=CCCC4(C3CCC4C5(OCCO5)C)C |

Origin of Product |

United States |

Biological Activity

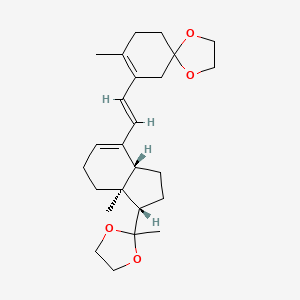

6E-9,10-seco-3,20-Bis-(ethylenedioxy)-pregna-5(10)-6,8-triene is a steroid compound with notable biological activities. Understanding its biological activity is crucial for potential applications in pharmacology and therapeutics. This article explores the compound's structure, synthesis methods, biological effects, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C25H36O4

Molecular Weight : 400.551 g/mol

CAS Number : 151478-10-3

The compound features a unique structure characterized by two ethylenedioxy groups attached to a steroid backbone. Its structural formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C25H36O4 |

| Molecular Weight | 400.551 g/mol |

| CAS Number | 151478-10-3 |

| Accurate Mass | 400.261 |

Synthesis Methods

The synthesis of this compound can be achieved through various photochemical methods. One effective method involves the irradiation of its precursor compounds using ultraviolet light, which facilitates the conversion of steroid precursors into the desired product with varying yields.

Table 2: Synthesis Yields

| Method Description | Yield (%) |

|---|---|

| UV irradiation with medium-pressure mercury lamp | ~20% |

| UV irradiation with antimony lamp | ~30% |

Hormonal Activity

Research indicates that compounds similar to this compound exhibit hormonal activities that may influence reproductive health. The compound acts as a progestin, potentially affecting progesterone receptor activity in various tissues.

Case Studies

- Progestational Effects : A study demonstrated that derivatives of this compound could enhance progestational effects in animal models, suggesting potential applications in contraceptive formulations.

- Anticancer Properties : Investigations into similar steroid compounds have shown that they may possess anticancer properties by inducing apoptosis in certain cancer cell lines. Further studies are needed to establish the specific mechanisms of action for this compound.

Table 3: Biological Activities Reported

| Activity Type | Observations |

|---|---|

| Progestational | Enhances progesterone activity |

| Anticancer | Induces apoptosis in cancer cells |

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between the target compound and related molecules:

Key Findings from Comparative Analysis

Backbone Variations: The pregnane backbone in the target compound differentiates it from cholestane-based analogs like AD-4, which are structurally closer to endogenous vitamin D3 (cholestane-derived). Cholestane derivatives typically exhibit stronger VDR affinity due to evolutionary compatibility with mammalian systems . Lupane triterpenoids (e.g., 24,25-dinorlupa-1,3,5(10)-triene) are geologically derived and lack the seco-steroid framework, limiting biological relevance .

Triene System Configuration :

- The 6E configuration in the target compound contrasts with the 6Z geometry in previtamin D intermediates. This difference may hinder thermal rearrangement to active vitamin D forms, suggesting unique stability or receptor-binding properties .

- AD-4’s 6E,8Z triene system demonstrates that double-bond geometry significantly impacts metabolic pathways, as seen in its role as a degradation product of eldecalcitol .

Substituent Effects :

- Ethylenedioxy groups at C3 and C20 enhance steric bulk and electron-withdrawing effects compared to hydroxyl or ketone groups in analogs like 5a-D. This modification could reduce enzymatic degradation, extending half-life .

- Linear polyols (e.g., Separacene A) lack the steroid backbone but share polyene features. Their bioactivity profiles remain distinct due to the absence of seco-steroid architecture .

Biological Implications: Synthetic seco-pregnane derivatives (e.g., target compound) may exhibit reduced calcemic effects compared to cholestane-based vitamin D analogs, as seen in preclinical studies of similar ethylenedioxy-modified steroids .

Q & A

Q. How does comparative analysis with structural analogs inform mechanistic studies?

- Methodological Answer : Compare the compound’s reactivity and bioactivity with analogs (e.g., 3,20-bis(ethylenedioxy)pregna-5,7-diene) to identify structure-activity relationships (SAR). Use molecular docking to assess binding affinity differences in target proteins. This approach clarifies the role of the 5(10)-6,8-triene system in modulating biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.